3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of tert-butyloxycarbonyl (Boc) protection for the amino group, which allows for selective reactions at other sites . The protected amino acid can then undergo nucleophilic substitution reactions to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar protection and substitution strategies. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amides, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of pharmaceuticals and as a precursor for various chemical syntheses
Mechanism of Action
The mechanism of action of 3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Cysteine: An amino acid with a similar sulfanyl group but a simpler structure.
Penicillamine: A chelating agent with a similar amino and sulfanyl structure used in the treatment of Wilson’s disease and rheumatoid arthritis.
Uniqueness
3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
22734-48-1 |
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Molecular Formula |
C8H15NO4S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-4(7(10)11)5(2)14-3-6(9)8(12)13/h4-6H,3,9H2,1-2H3,(H,10,11)(H,12,13)/t4?,5?,6-/m0/s1 |
InChI Key |
UPLONTTVKNUNDF-WRVKLSGPSA-N |
Isomeric SMILES |
CC(C(C)SC[C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
CC(C(C)SCC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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